N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide
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Overview
Description
N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide involves multiple steps, including the formation of the isoindolineacetamide core and the subsequent attachment of the antipyrinyl and dioxo groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide include other isoindolineacetamide derivatives and antipyrinyl-containing compounds. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
81217-03-0 |
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Molecular Formula |
C23H22N4O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C23H22N4O4/c1-4-18(26-21(29)16-12-8-9-13-17(16)22(26)30)20(28)24-19-14(2)25(3)27(23(19)31)15-10-6-5-7-11-15/h5-13,18H,4H2,1-3H3,(H,24,28) |
InChI Key |
ZCSBLODOKMSEQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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